4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate

Description

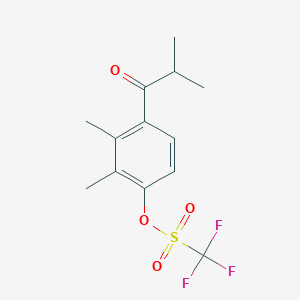

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is an aryl triflate ester characterized by a trifluoromethanesulfonyl (triflate) group attached to a substituted phenyl ring. The phenyl ring is functionalized with an isobutyryl (2-methylpropanoyl) group at the 4-position and methyl groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) due to the triflate’s superior leaving group ability.

Properties

Molecular Formula |

C13H15F3O4S |

|---|---|

Molecular Weight |

324.32 g/mol |

IUPAC Name |

[2,3-dimethyl-4-(2-methylpropanoyl)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C13H15F3O4S/c1-7(2)12(17)10-5-6-11(9(4)8(10)3)20-21(18,19)13(14,15)16/h5-7H,1-4H3 |

InChI Key |

SJSAUKMDUGOISA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-Isobutyryl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is utilized in various scientific research applications, including:

Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.

Medicine: It may be involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound can participate in oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Acetyl-2,3-dimethylphenyl Trifluoromethanesulfonate (CAS 1830333-64-6)

- Molecular Formula : C₁₁H₁₁F₃O₄S

- Molecular Weight : 296.26 g/mol .

- Structural Differences :

- The acetyl (–COCH₃) group replaces the isobutyryl (–COC(CH₃)₂) substituent.

- Reduced steric bulk compared to the target compound.

- Lower molecular weight may improve solubility in polar solvents. Used in oligonucleotide synthesis as a coupling agent due to its balanced reactivity .

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

- Molecular Formula : C₄H₉F₃O₃SSi

- Molecular Weight : 222.26 g/mol .

- Structural Differences :

- A silyl (trimethylsilyl) group replaces the aryl moiety.

- Lacks aromatic substitution.

- Reactivity and Applications: Acts as a strong Lewis acid catalyst in silylation and glycosylation reactions.

2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate (CAS 433-06-7)

- Molecular Formula : C₉H₉F₃O₃S

- Molecular Weight : 254.23 g/mol .

- Structural Differences :

- Contains a tosyl (–OSO₂C₆H₄CH₃) group instead of triflate.

- The trifluoroethyl group (–CH₂CF₃) is distinct from the aryl substituents in the target compound.

- Reactivity and Applications: Tosylates are less reactive than triflates due to poorer leaving group ability.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| 4-Isobutyryl-2,3-dimethylphenyl triflate | C₁₃H₁₅F₃O₄S | ~324.07 | Isobutyryl, 2,3-dimethylphenyl | High electrophilicity, steric hindrance | Cross-coupling reactions |

| 4-Acetyl-2,3-dimethylphenyl triflate | C₁₁H₁₁F₃O₄S | 296.26 | Acetyl, 2,3-dimethylphenyl | Moderate electrophilicity, faster kinetics | Oligonucleotide synthesis |

| Trimethylsilyl triflate | C₄H₉F₃O₃SSi | 222.26 | Trimethylsilyl | Lewis acid catalysis | Silylation, glycosylation |

| 2,2,2-Trifluoroethyl tosylate | C₉H₉F₃O₃S | 254.23 | Tosyl, trifluoroethyl | Low leaving group ability | Alkylation reactions |

Key Research Findings

Electronic Effects :

- Aryl triflates with electron-withdrawing groups (e.g., acetyl) exhibit faster reaction rates in cross-couplings due to enhanced leaving group stability .

- The isobutyryl group’s steric bulk in the target compound may reduce undesired side reactions, improving selectivity in complex syntheses.

Steric Considerations :

- Bulky substituents (e.g., isobutyryl) hinder nucleophilic attack, requiring optimized reaction conditions (e.g., higher temperatures or catalysts) .

Application-Specific Utility :

Biological Activity

4-Isobutyryl-2,3-dimethylphenyl trifluoromethanesulfonate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H12F3O3S

- Molecular Weight : 298.29 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethanesulfonate group enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of MDM2 and XIAP : Compounds that share structural similarities with this compound have been reported to inhibit MDM2, leading to the activation of p53 pathways in cancer cells. This dual inhibition can induce apoptosis in both p53-deficient and proficient cancer cells .

| Compound | IC50 (μM) | Target |

|---|---|---|

| MX69 | 7.5 | MDM2 |

| Analogue 14 | 0.3 | MDM2/XIAP |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators:

- COX Enzyme Inhibition : Similar compounds have shown IC50 values in the low micromolar range against COX-1 and COX-2 enzymes, suggesting potential as anti-inflammatory agents .

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| Compound A | 0.02 | 0.01 |

| Compound B | 5.40 | 1.78 |

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds similar to this compound can significantly reduce cell viability, with IC50 values indicating potent cytotoxicity.

- Animal Models : Preliminary in vivo studies indicate that these compounds can effectively reduce tumor size in xenograft models, supporting their potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.